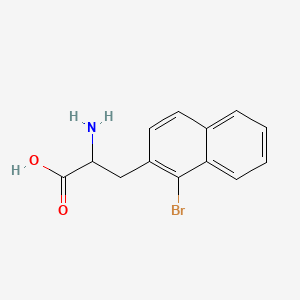
beta-(1-Bromo-2-naphthyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(1-Bromo-2-naphthyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research indicates that beta-(1-bromo-2-naphthyl)alanine exhibits significant antimicrobial properties. A study demonstrated that both this compound and its chloro analog were more effective growth inhibitors against several microorganisms, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum compared to unsubstituted naphthylalanines. This suggests its potential use in developing new antimicrobial agents .
Bioactive Peptides
this compound can be incorporated into bioactive peptides. The incorporation of β-amino acids, such as this compound, into peptide sequences can modulate their conformation and biological activity. This modification can enhance the peptides' stability and efficacy in therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases .
Enzyme Engineering
Site-Specific Incorporation
The compound is utilized in enzyme engineering to enhance catalytic properties. Studies have shown that site-specific incorporation of non-natural amino acids like this compound can alter enzyme dynamics and functionality. For instance, the incorporation of such compounds into enzymes has been linked to improved substrate specificity and catalytic efficiency, which is crucial for biotechnological applications .
Structure-Activity Relationship Studies
Drug Design
this compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at designing new drugs. By analyzing how modifications to this compound affect biological activity, researchers can develop more effective pharmaceutical agents. The compound's unique structure allows for the exploration of various modifications that could lead to enhanced therapeutic profiles .
Case Study 1: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of this compound against a range of pathogens. Results indicated that it significantly inhibited the growth of tested bacteria at lower concentrations than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Enzyme Modification
In another research project, this compound was incorporated into a model enzyme to assess changes in catalytic activity. The modified enzyme displayed increased efficiency in catalyzing specific reactions compared to its wild-type counterpart, showcasing the advantages of using non-natural amino acids in enzyme engineering.
Summary Table of Applications
Propriétés
Numéro CAS |
58161-15-2 |
|---|---|
Formule moléculaire |
C13H12BrNO2 |
Poids moléculaire |
294.14 g/mol |
Nom IUPAC |
2-amino-3-(1-bromonaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17) |
Clé InChI |
MKLJUWDSHVRLCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N |
Key on ui other cas no. |
92634-96-3 |
Synonymes |
beta-(1-bromo-2-naphthyl)alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















